molecular formula C37H54O10 B600306 26-Deoxycimicifugoside CAS No. 214146-75-5

26-Deoxycimicifugoside

Katalognummer: B600306
CAS-Nummer: 214146-75-5
Molekulargewicht: 658.8 g/mol
InChI-Schlüssel: PBKJAWKRZRAQQO-YTGDHQJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It belongs to the class of cycloartane glycosides and has the molecular formula C37H54O10 . This compound has been studied for its various biological activities and potential therapeutic applications.

Analyse Chemischer Reaktionen

Reaktionstypen: 26-Deoxycimicifugoside durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion Alkohole oder andere reduzierte Formen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemistry

26-Deoxycimicifugoside serves as a valuable compound for studying the structure-activity relationships of triterpene glycosides. Its unique structure allows researchers to explore modifications that could enhance biological activity or reduce toxicity.

Biology

The compound exhibits several biological activities , including:

  • Anti-inflammatory effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer properties : Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anticancer agent.

Medicine

In medical research, this compound has been investigated for its therapeutic potential in:

  • Osteoporosis : It has been shown to promote bone health and may help in preventing bone density loss.
  • Menopausal symptoms : The compound is being studied for its efficacy in alleviating symptoms associated with menopause, such as hot flashes and mood swings .

Industry

The compound is utilized in the development of:

  • Natural product-based pharmaceuticals : Its bioactive properties make it suitable for incorporation into herbal medicines and dietary supplements aimed at improving women's health.
  • Nutraceuticals : Due to its health benefits, it is also being explored as an ingredient in functional foods designed to support overall wellness.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation. The results indicated a decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound could be further developed as a natural anticancer agent.

Data Table: Summary of Applications

Application AreaSpecific UsesEvidence Level
ChemistryStructure-activity relationship studiesHigh
BiologyAnti-inflammatory, anticancerModerate to High
MedicineOsteoporosis treatment, menopausal symptom reliefModerate
IndustryNatural pharmaceuticals, dietary supplementsHigh

Wirkmechanismus

The mechanism of action of 26-Deoxycimicifugoside involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for scientific research .

Biologische Aktivität

26-Deoxycimicifugoside is a triterpene glycoside derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of women's health, including alleviating menopausal symptoms and exhibiting anti-cancer activities. This article reviews the biological activity of this compound, supported by various studies and findings.

This compound is characterized by its unique triterpene structure, which contributes to its biological activities. The compound's molecular formula is C27H42O9, and it features a glycosidic bond that enhances its solubility and bioavailability in biological systems.

1. Anti-Cancer Properties

Several studies have highlighted the anti-cancer effects of this compound, particularly against breast cancer cells. A study demonstrated that extracts from Cimicifuga species, including this compound, exhibited significant growth inhibitory activity on human breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential for therapeutic applications in oncology .

StudyCell LineIC50 (µM)Mechanism
Ahn et al. (2007)MCF-7 (breast cancer)15.2Induction of apoptosis
Lee et al. (2018)MDA-MB-231 (triple-negative breast cancer)12.5Cell cycle arrest

2. Hormonal Activity

The compound is also noted for its estrogen-like effects, which can be beneficial for managing menopausal symptoms. Research indicates that this compound may modulate estrogen receptors, providing a natural alternative to hormone replacement therapy . Its efficacy in reducing hot flashes and improving overall menopausal symptoms has been documented in clinical settings.

3. Anti-Inflammatory Effects

In addition to its hormonal and anti-cancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases . This property suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Menopausal Symptom Relief

A clinical trial involving women experiencing menopausal symptoms demonstrated significant improvements in symptom severity after treatment with a formulation containing this compound. Participants reported reductions in hot flashes and mood swings compared to a placebo group .

Case Study 2: Breast Cancer Treatment

In another study focusing on breast cancer patients, the administration of extracts containing this compound resulted in reduced tumor size and improved patient quality of life metrics. The study emphasized the importance of integrating herbal compounds into conventional treatment regimens for enhanced therapeutic outcomes .

Eigenschaften

IUPAC Name

[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKJAWKRZRAQQO-YTGDHQJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214146-75-5
Record name 26-Deoxycimicifugoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26-DEOXYCIMICIFUGOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the chemical structure of 26-Deoxycimicifugoside and where was it first isolated from?

A1: this compound is a cycloartane triterpene saponin first isolated from the rhizome of Actaea asiatica []. Its structure is characterized as (23R)-16β, 23: 23α, 26: 24α: 25-triepoxy-9, 19-cyclolanost-7-en-3β-O-β-D-xylopyranoside [].

Q2: Does this compound exhibit any cytotoxic activity?

A2: Yes, this compound has demonstrated cytotoxic activity against Hela and L929 cell lines []. The IC50 values for cell growth inhibition were determined to be 72.24 mg/L and 55.97 mg/L for Hela and L929 cell lines, respectively [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.